Pimelic Diphenylamide 106 analog

HDAC Inhibition Kinetics Binding Mechanism Cellular Persistence

Unlike fast-on/fast-off hydroxamates (SAHA, TSA), PDA-106 is a slow, tight-binding Class I HDAC inhibitor (Ki HDAC3=14 nM) with complete Class II inactivity (>180 µM). Prolonged cellular H3 hyperacetylation (>6 h post-washout) enables pulse-chase experiments impossible with pan-inhibitors. Essential for reproducible Friedreich's ataxia/Huntington's disease models. ≥98% purity.

Molecular Formula C21H27N3O2
Molecular Weight 353.46
Cat. No. B1191629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimelic Diphenylamide 106 analog
Molecular FormulaC21H27N3O2
Molecular Weight353.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pimelic Diphenylamide 106: A Class I-Selective, Slow Tight-Binding HDAC Inhibitor for Epigenetic Research


Pimelic Diphenylamide 106 (PDA-106; CAS 937039-45-7), a benzamide derivative, is a selective histone deacetylase (HDAC) inhibitor targeting class I HDAC enzymes (HDAC1, HDAC2, and HDAC3) with no activity against class II HDACs (HDAC4/5/7/9) [1]. It functions as a slow, tight-binding inhibitor, a mechanism distinct from fast-on/fast-off hydroxamates like suberoylanilide hydroxamic acid (SAHA) [1]. This kinetic profile leads to prolonged intracellular effects, with histone H3 hyperacetylation persisting for more than 6 hours after compound washout in cellular models . The compound is also characterized as brain-penetrant .

Why Generic Substitution of Pimelic Diphenylamide 106 Can Compromise HDAC Inhibition Studies


Class I HDAC inhibitors are not functionally equivalent. Substituting Pimelic Diphenylamide 106 with a generic HDAC inhibitor can critically alter experimental outcomes due to three key factors: (1) **Mechanism of inhibition**: PDA-106 is a slow, tight-binding inhibitor with a unique binding mechanism across HDAC1, 2, and 3, whereas hydroxamates like SAHA are fast-on/fast-off [1]. (2) **Isoform selectivity**: PDA-106 exhibits a distinct preference for HDAC3 (Ki ≈ 14 nM) over HDAC1 (Ki ≈ 148 nM), a profile not shared by broad-spectrum inhibitors . (3) **Off-target profile**: PDA-106 is completely inactive against class II HDACs up to 180 µM, a key differentiator from compounds like Trichostatin A (TSA) which inhibit multiple classes . These differences directly impact gene expression patterns and cellular phenotypes, making unvalidated substitutions a significant risk to data reproducibility [1].

Quantitative Evidence Guide: Head-to-Head Comparisons for Pimelic Diphenylamide 106 Analog


Kinetic Binding Advantage: Slow, Tight-Binding vs. Fast-On/Fast-Off Hydroxamates

Pimelic Diphenylamide 106 exhibits a slow, tight-binding mechanism for class I HDACs, in stark contrast to the fast-on/fast-off kinetics of hydroxamates like SAHA. This kinetic difference results in prolonged cellular HDAC inhibition. In GM15850 cells, histone H3 hyperacetylation induced by PDA-106 persisted for more than 6 hours after inhibitor washout, a phenomenon not observed with fast-off inhibitors . This is directly attributed to the compound's progressive binding and low dissociation rate [1].

HDAC Inhibition Kinetics Binding Mechanism Cellular Persistence

HDAC3 Preference: 15-Fold Selectivity over HDAC1

Within the class I HDAC family, Pimelic Diphenylamide 106 demonstrates a clear preference for HDAC3. The inhibition constant (Ki) for HDAC3 is ~14 nM, which is 15 times lower than the Ki for HDAC1 (Ki ~148 nM) [1]. This is a quantitative selectivity ratio of 10.6:1 (HDAC1:HDAC3). In contrast, the broad-spectrum inhibitor SAHA shows no discrimination between these isoforms .

HDAC Isoform Selectivity HDAC3 Inhibition Epigenetics

Class II HDAC Exclusion: Complete Inactivity up to 180 µM

A key advantage of Pimelic Diphenylamide 106 is its absolute selectivity for class I HDACs over class II enzymes. The compound shows no activity against HDAC4, HDAC5, or HDAC7 even at concentrations as high as 180 µM . This is in direct contrast to pan-inhibitors like Trichostatin A (TSA), which potently inhibit both class I and class II HDACs [1].

HDAC Class Selectivity Off-Target Activity Target Validation

Reduced Cytotoxicity: Favorable EC50 Profile vs. Other HDAC Inhibitors

Pimelic Diphenylamide 106 demonstrates a more favorable cytotoxicity profile compared to several other HDAC inhibitors in a lymphoblastoid cell line (GM15850). The EC50 for cell killing was measured at 6.3 µM, which is 8.2-fold, 19.2-fold, and 4.2-fold less cytotoxic than MS-275 (EC50 = 0.328 µM), TSA (EC50 = 0.768 µM), and SAHA (EC50 = 1.5 µM), respectively .

Cytotoxicity Therapeutic Window Cell Viability

Optimal Research Applications for Pimelic Diphenylamide 106 Based on Quantitative Evidence


Investigating Class I HDAC-Specific Gene Regulation in Neurodegenerative Disease Models

Due to its strict class I selectivity and complete inactivity against class II HDACs up to 180 µM , PDA-106 is ideal for isolating the transcriptional effects of class I HDAC inhibition in cell-based models of Friedreich's ataxia and Huntington's disease. Its slow-binding kinetics and washout persistence (>6 hours) allow for washout studies to assess sustained epigenetic changes .

Functional Dissection of HDAC3-Dependent Pathways

With a 15-fold lower Ki for HDAC3 (~14 nM) compared to HDAC1 (~148 nM) [1], PDA-106 can be used at defined concentrations to selectively probe HDAC3-mediated functions. This is particularly relevant for studying HDAC3's role in frataxin gene silencing, where knockdown and chemical inhibition studies have shown a critical role for HDAC3 [2].

Pulse-Chase Experiments to Study Epigenetic Memory

The unique slow, tight-binding mechanism of PDA-106, which leads to prolonged histone hyperacetylation for >6 hours after washout , makes it a superior tool for pulse-chase experiments. Researchers can administer a brief pulse of the compound, wash it out, and then track the long-term transcriptional and chromatin state changes without the confounding variable of continuous inhibitor presence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimelic Diphenylamide 106 analog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.